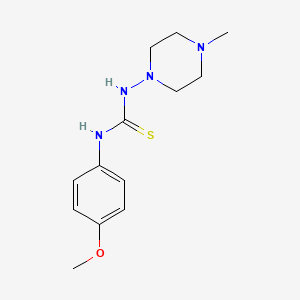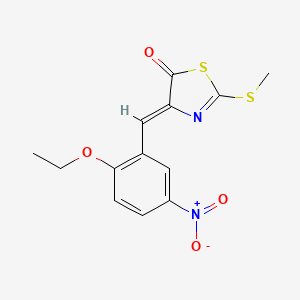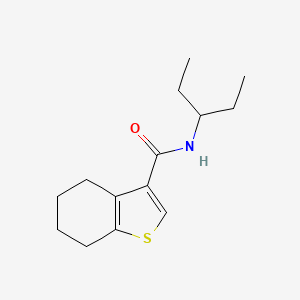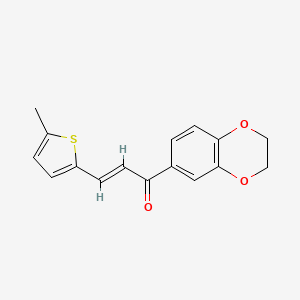
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as MPPT, is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer, this compound inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). This compound also induces apoptosis in cancer cells by activating the caspase pathway. In diabetes, this compound improves glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the activity of phosphatase and tensin homolog (PTEN). In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose metabolism and insulin sensitivity, and neuroprotective effects. This compound has also been shown to inhibit oxidative stress and inflammation, which are implicated in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has several advantages for lab experiments, including its high purity and yield, well-established synthesis methods, and well-studied mechanism of action. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, including its potential applications in other diseases, such as cardiovascular diseases and autoimmune disorders. The development of novel formulations and delivery systems for this compound may also improve its bioavailability and efficacy. Additionally, the investigation of the synergistic effects of this compound with other drugs or therapies may enhance its therapeutic potential. Finally, the elucidation of the molecular targets and pathways of this compound may provide insights into the underlying mechanisms of various diseases and facilitate the development of novel therapies.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been achieved using various methods, including the reaction of 4-methoxyphenyl isothiocyanate with 4-methylpiperazine in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 4-methylpiperazine with thiourea followed by the reaction with 4-methoxyphenyl isocyanate. These methods have been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-16-7-9-17(10-8-16)15-13(19)14-11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVIISKIDNMBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5813958.png)
![6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5813960.png)

![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813987.png)
![N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B5814000.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)



![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)
![ethyl 3-[(dichloroacetyl)amino]benzoate](/img/structure/B5814042.png)